molecular formula C22H27N3O4 B2584957 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2584957
M. Wt: 397.5 g/mol
InChI Key: GITHRRWGRSZHGK-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoxaline core substituted with 6,7-dimethyl and 3-oxo groups, coupled to a 3,4-dimethoxyphenylethyl moiety via an acetamide linker. Its molecular formula is C₂₃H₂₇N₃O₅, with a molecular weight of 425.48 g/mol.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-13-9-16-17(10-14(13)2)25-22(27)18(24-16)12-21(26)23-8-7-15-5-6-19(28-3)20(11-15)29-4/h5-6,9-11,18,24H,7-8,12H2,1-4H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITHRRWGRSZHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with significant biological activity. Its structural features suggest potential pharmacological applications, particularly in the realm of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Basic Information

PropertyValue
Molecular Formula C22H27N3O4
Molar Mass 397.47 g/mol
CAS Number 1009790-65-1
Synonyms N-(3,4-dimethoxyphenethyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

The compound features a tetrahydroquinoxaline core, which is known for various biological activities including anti-cancer properties and modulation of neurotransmitter systems.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance:

  • Study Findings : A related compound was shown to exhibit an IC50 value of 8.10 μM against Jurkat T cells, indicating potent cytotoxicity compared to other known agents .

Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter systems:

  • Mechanism of Action : The presence of the tetrahydroquinoxaline moiety implies potential interactions with ligand-gated ion channels and other receptor systems involved in neurotransmission .

Summary of Biological Activities

Activity TypeEffectReference
AnticancerCytotoxicity against Jurkat T cells
NeuropharmacologyPotential modulation of neurotransmitter systems

Case Study 1: Anticancer Activity

In a controlled study involving various derivatives of quinoxaline compounds, this compound was evaluated for its efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 μM.

Case Study 2: Neurotransmitter Modulation

Another study explored the effects of this compound on GABAergic and glutamatergic systems. Preliminary results suggested that it may act as a modulator for GABA receptors, enhancing inhibitory neurotransmission which could have implications for treating anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents Molecular Formula Notable Features Reference
Target Compound 6,7-Dimethyl-3-oxo-tetrahydroquinoxaline; 3,4-dimethoxyphenylethyl C₂₃H₂₇N₃O₅ High lipophilicity due to dual methyl and methoxy groups; potential H-bonding via 3-oxo group
2-(6,7-Dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide 4-Methoxyphenyl C₁₉H₂₁N₃O₃ Reduced steric bulk vs. target compound; methoxy group enhances solubility in polar solvents
2-(6,7-Dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)-N-(2-(trifluoromethylsulfanyl)phenyl)acetamide 2-(Trifluoromethylsulfanyl)phenyl C₂₀H₁₈F₃N₃O₂S Increased metabolic stability due to trifluoromethyl group; higher logP (lipophilicity)
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetamide 2,3-Diphenylquinoxaline; 4-chlorophenylpyrimidine C₃₂H₂₂ClN₅OS Chlorine atom enhances electrophilicity; extended π-system for potential DNA intercalation

Physicochemical Properties

  • Lipophilicity (logP) :
    • The target compound’s 3,4-dimethoxyphenylethyl group increases logP compared to the 4-methoxyphenyl analog .
    • The trifluoromethylsulfanyl analog () likely has a higher logP due to the hydrophobic CF₃ group .
  • Solubility: Methoxy groups improve water solubility via polarity, but the target’s dual methyl groups on the quinoxaline may counteract this effect. Chlorine or trifluoromethyl groups () reduce solubility in aqueous media .

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